Ethoxy(methyl)diphenylsilane is classified under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. It is often used as a precursor in synthesizing other organosilicon compounds and plays a significant role in the development of siloxane polymers and resins .
The synthesis of Ethoxy(methyl)diphenylsilane can be achieved through several methods, primarily involving the reaction of diphenylmethylchlorosilane with ethanol. The following outlines the typical synthetic route:
In industrial applications, the process may involve hydrolysis followed by reaction with ethanol, optimizing parameters like temperature and pressure to maximize yield .
The molecular structure of Ethoxy(methyl)diphenylsilane consists of a silicon atom bonded to two phenyl groups (C6H5), one ethoxy group (C2H5O), and one methyl group (CH3). The structural representation can be depicted as follows:
The presence of both hydrophobic phenyl groups and hydrophilic ethoxy groups allows for unique interactions with other molecules, enhancing its utility in various applications .
Ethoxy(methyl)diphenylsilane participates in several chemical reactions:
The mechanism of action for Ethoxy(methyl)diphenylsilane involves its interaction with biological molecules, particularly in potential therapeutic contexts:
These mechanisms highlight its potential use in drug delivery systems and as a component in biomedical devices .
Ethoxy(methyl)diphenylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for applications in coatings, adhesives, sealants, and as a precursor for further chemical synthesis .
Ethoxy(methyl)diphenylsilane has diverse applications across multiple scientific fields:
Ethoxy(methyl)diphenylsilane (CAS 1825-59-8) is an organosilicon compound with the molecular formula C₁₅H₁₈OSi and a molecular weight of 242.39 g/mol. Its structure features a central silicon atom bonded to:
The compound's canonical SMILES representation is CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2, reflecting its tetrahedral geometry. Key identifiers include:
InChI=1S/C15H18OSi/c1-3-16-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 ADLWTVQIBZEAGJ-UHFFFAOYSA-N [1] [2] Table 1: Chemical Identifiers of Ethoxy(methyl)diphenylsilane
| Property | Value |
|---|---|
| CAS Number | 1825-59-8 |
| Molecular Formula | C₁₅H₁₈OSi |
| Molecular Weight | 242.39 g/mol |
| IUPAC Name | ethoxy-methyl-diphenylsilane |
| SMILES | CCOSi(C1=CC=CC=C1)C2=CC=CC=C2 |
The compound emerged during pivotal advancements in organosilicon synthesis in the mid-20th century. Key developments include:
Ethoxy(methyl)diphenylsilane bridges classical organosilicon chemistry and modern applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8